molecular formula C22H19NO4 B1299431 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide CAS No. 247592-93-4

2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide

Cat. No.: B1299431
CAS No.: 247592-93-4
M. Wt: 361.4 g/mol
InChI Key: BDHIUCWLCZQDPQ-UHFFFAOYSA-N
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Description

2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-formyl-2-methoxyphenol with a suitable halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Amidation reaction: The phenoxy intermediate is then reacted with 2-phenylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide.

    Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide.

    Substitution: 2-(4-substituted-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide, where the substituent depends on the nucleophile used.

Scientific Research Applications

2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide: Similar structure but with a methyl group instead of a phenyl group.

    2-(4-formyl-2-methoxyphenoxy)-N-(2-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of a phenyl group.

Uniqueness

2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide is unique due to the presence of both a formyl group and a phenyl-substituted amide group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-26-21-13-16(14-24)11-12-20(21)27-15-22(25)23-19-10-6-5-9-18(19)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHIUCWLCZQDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360608
Record name 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247592-93-4
Record name 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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